Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Description
Compound Classification and Nomenclature
This compound belongs to the broad class of heterocyclic compounds known as pyrazolopyridines, specifically categorized within the pyrazolo[3,4-b]pyridine subfamily. The compound carries the Chemical Abstracts Service registry number 1221288-25-0 and the molecular formula C₈H₆IN₃O₂, with a molecular weight of 303.06 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. Alternative nomenclature includes the descriptor "1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-iodo-, methyl ester," which emphasizes the ester functionality.
The compound's structure consists of a bicyclic core comprising a pyrazole ring fused to a pyridine ring in the [3,4-b] configuration. The iodine atom is positioned at the 3-position of the pyrazole ring, while the methyl carboxylate group occupies the 5-position of the pyridine ring. The Simplified Molecular Input Line Entry System representation is COC(=O)C1=CN=C2NN=C(I)C2=C1, which provides a linear encoding of the molecular structure. The compound also carries the MDL number MFCD17015947, facilitating its identification in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆IN₃O₂ |
| Molecular Weight | 303.06 g/mol |
| CAS Number | 1221288-25-0 |
| MDL Number | MFCD17015947 |
| SMILES | COC(=O)C1=CN=C2NN=C(I)C2=C1 |
Historical Context and Development
The development of this compound emerged from the broader historical progression of pyrazolopyridine chemistry, which has its roots in the early investigations of nitrogen-containing heterocycles. The synthesis and characterization of related 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives were first reported in crystallographic studies, where researchers demonstrated that these compounds served as precursors for the production of anticancer drugs. The molecular structure analysis revealed that these compounds are essentially planar, with minimal dihedral angles between the pyridine and pyrazole rings, typically around 0.82 degrees.
The specific synthesis of this compound represents an advancement in the systematic functionalization of pyrazolopyridine scaffolds. The compound was first created in 2013 according to database records, with subsequent modifications documented through 2025. The synthetic methodology builds upon established iodination protocols for pyrazolopyridine systems, where iodine addition to pyrazolo[3,4-b]pyridine precursors in dimethylformamide solutions with potassium hydroxide has been demonstrated to achieve high yields. These early investigations established the fundamental synthetic pathways that enable the controlled introduction of halogen substituents at specific positions within the pyrazolopyridine framework.
The historical development of this compound class has been driven by the recognition that iodinated pyrazolopyridines serve as versatile intermediates for cross-coupling reactions and other transformative synthetic processes. The presence of the iodine atom provides a reactive site for palladium-catalyzed coupling reactions, enabling the synthesis of diverse substituted pyrazolopyridine derivatives with enhanced biological activities.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable significance within heterocyclic chemistry due to its unique combination of structural features and synthetic utility. The compound represents an exemplary case of how strategic functionalization of bicyclic heterocycles can create versatile building blocks for complex molecule synthesis. The pyrazolo[3,4-b]pyridine core system provides a rigid, planar scaffold that mimics purine structures, making it valuable for designing inhibitors of purine-dependent enzymes.
The iodine substituent at the 3-position confers exceptional synthetic versatility through its participation in various cross-coupling reactions. Research has demonstrated that 3-iodo derivatives of pyrazolo[3,4-b]pyridines undergo efficient Suzuki-Miyaura cross-coupling reactions with electronically diverse boronic acids, achieving yields ranging from 75 to 98 percent under standard palladium-catalyzed conditions. These reactions show excellent chemoselectivity, particularly when chloro substituents are present at other positions on the ring system. The high reactivity of the carbon-iodine bond enables the introduction of diverse aromatic and aliphatic substituents, expanding the chemical space accessible from this scaffold.
The carboxylate functionality at the 5-position provides additional synthetic opportunities and influences the compound's electronic properties. The electron-withdrawing nature of the ester group affects the reactivity of the heterocyclic system and can be manipulated through hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives. This functional group also serves as a handle for bioconjugation reactions and can be modified to introduce various pharmacophoric elements.
Relationship to Pyrazolopyridine Family
This compound represents a specialized member of the extensive pyrazolopyridine family, which encompasses multiple regioisomeric arrangements and substitution patterns. The pyrazolopyridine family includes several distinct structural classes, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[4,3-b]pyridines, each offering unique properties and applications. The [3,4-b] fusion pattern present in this compound creates a specific electronic environment that influences both its chemical reactivity and biological activity profile.
Within the pyrazolo[3,4-b]pyridine subfamily, compounds can exist in two tautomeric forms: the 1H- and 2H-isomers. The title compound adopts the 1H-tautomeric form, where the hydrogen atom is positioned on the nitrogen at the 1-position of the pyrazole ring. This tautomeric preference influences the compound's hydrogen bonding patterns and crystal packing arrangements, as demonstrated in related structures where N—H⋯N hydrogen bonds connect molecules into centrosymmetric dimers.
The pyrazolopyridine family has gained significant attention in medicinal chemistry due to the purine-mimetic properties of these heterocycles. The structural similarity to natural purines enables pyrazolopyridines to interact with purine-binding sites in various biological targets, including kinases, receptors, and enzymes. Recent advances in the development of pyrazolopyridine-based anticancer agents have highlighted the importance of specific substitution patterns in determining biological activity. The presence of halogen substituents, particularly iodine, has been shown to enhance the potency and selectivity of these compounds against various cancer cell lines.
Research into pyrazolo-pyridine carboxylate derivatives has revealed their potential as inhibitors of alpha-synuclein aggregation, with implications for Parkinson's disease treatment. Studies using transgenic Caenorhabditis elegans models of synucleinopathy demonstrated that compounds containing the pyrazolo-pyridine carboxylate core displayed significant inhibition of alpha-synuclein aggregation, with some derivatives showing 1.5 to 2.4-fold inhibition compared to controls. These findings underscore the therapeutic potential of this compound class and highlight the importance of continued research into structure-activity relationships within the pyrazolopyridine family.
The synthetic accessibility of pyrazolo[3,4-b]pyridine derivatives has been enhanced through the development of various cyclization strategies. One notable approach involves the use of 6-endo-dig cyclization reactions for the switchable synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines. These cascade reactions enable the efficient construction of diversified pyrazolopyridine frameworks from readily available starting materials, facilitating the preparation of compound libraries for biological screening and structure-activity relationship studies.
| Pyrazolopyridine Subclass | Fusion Pattern | Key Applications |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | [3,4-b] | Kinase inhibitors, anticancer agents |
| Pyrazolo[1,5-a]pyrimidines | [1,5-a] | Anti-inflammatory, neurological disorders |
| Pyrazolo[4,3-b]pyridines | [4,3-b] | Antiviral, antimicrobial |
Properties
IUPAC Name |
methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCXBYZCBMZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure from Pyridine Precursors
A common approach involves starting from 2-chloro-3-pyridinecarboxaldehyde or related pyridine derivatives. Under mild conditions using solvents such as dimethylformamide (DMF), the ring closure is induced by hydrazine or hydrazine hydrate, forming the pyrazolo[3,4-B]pyridine core.
Oxidation and Reduction Steps (if applicable)
In some synthetic routes, the starting pyridine derivative is first reduced or oxidized to introduce functional groups necessary for ring closure:
- Reduction of 2-chloro-5-fluoronicotinic acid to 2-chloro-3-hydroxymethyl-5-fluoropyridine using sodium borohydride in the presence of N,N-carbonyldiimidazole in solvents like tetrahydrofuran or methanol at 10–40 °C.
- Subsequent oxidation of the hydroxymethyl group to an aldehyde using TEMPO oxidation systems at 0–35 °C prepares the intermediate for ring closure.
Iodination at the 3-Position
Selective iodination is a critical step to introduce the iodine atom at the 3-position of the pyrazolo[3,4-B]pyridine ring.
- Electrophilic iodination is typically carried out using iodine or iodide salts (e.g., sodium iodide, potassium iodide) in the presence of a base such as sodium hydroxide or potassium carbonate.
- Solvents used include ethanol, dimethyl sulfoxide, or polar aprotic solvents like DMF.
- Reaction temperatures range from ambient to 100 °C depending on the reagent system.
This method avoids the use of highly corrosive acids or diazonium salt intermediates, improving safety and scalability.
Esterification to Form this compound
The carboxylate group at the 5-position is typically introduced or transformed into the methyl ester via:
- Direct esterification of the corresponding carboxylic acid using methanol under acidic or neutral conditions.
- Alternatively, methyl ester groups can be introduced earlier in the synthetic sequence by using methyl 3-aminobenzoate derivatives or related esters as coupling partners in Suzuki–Miyaura or Buchwald–Hartwig cross-coupling reactions.
Representative Preparation Method (Stepwise)
Additional Functionalization and Purification Notes
- Protection of nitrogen atoms (N-1 or N-2) may be employed during synthesis to improve selectivity and yields in subsequent steps.
- Cross-coupling reactions (e.g., Suzuki–Miyaura) can be used to further functionalize the scaffold if desired.
- Purification is typically achieved by crystallization or chromatography, depending on scale and purity requirements.
Advantages of Current Methods
- Use of mild reaction conditions and avoidance of highly corrosive or hazardous reagents enhances safety and scalability.
- Starting materials such as 2-chloro-5-fluoronicotinic acid are commercially available and relatively inexpensive.
- High yields (up to ~85%) and regioselectivity in iodination steps.
- Flexibility to introduce various substituents on the pyrazolo[3,4-B]pyridine core for medicinal chemistry applications.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it can inhibit the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells with IC₅₀ values of 12.5 µM and 15.0 µM, respectively. This suggests its potential as a lead compound for developing new anticancer agents.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans. The effectiveness was evaluated using the disc diffusion method, revealing promising results that indicate its potential for therapeutic use in treating infections .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound generally involves multi-step reactions starting from pyrazole derivatives. Characterization techniques such as Proton-NMR, Carbon-NMR, FTIR, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal assessed the anticancer properties of various pyrazolo derivatives including this compound. The results indicated a strong correlation between structural modifications and increased cytotoxicity against cancer cells, highlighting the importance of this compound in drug design .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate and analogous compounds:
Key Observations :
Comparative Efficacy :
- The iodine atom’s larger size may enhance interactions with hydrophobic pockets in proteins compared to smaller substituents like methyl or chlorine.
- Ethyl esters with bulky groups (e.g., morpholino in ) demonstrate improved selectivity in kinase inhibition due to steric effects .
Biological Activity
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS Number: 1221288-25-0) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
This compound exhibits its biological effects through inhibition of various enzymes and proteins involved in critical cellular processes. Key targets include:
- Cyclin-dependent kinase 1 (CDK1) : Involved in cell cycle regulation.
- HIV reverse transcriptase : Critical for viral replication.
- Leucine zipper kinase : Implicated in cellular signaling pathways.
- Phosphodiesterase-4 (PDE4) : Affects cyclic AMP signaling pathways.
- Xanthine oxidase : Involved in purine metabolism.
The compound's inhibition of these targets can disrupt normal biochemical pathways, leading to significant cellular effects such as apoptosis in cancer cells and modulation of inflammatory responses .
Anticancer Activity
Research indicates that this compound inhibits the proliferation of various cancer cell lines. For instance, it has shown promising results against the Km-12 cell line by targeting tropomyosin receptor kinases (TRKs), which are crucial for cell growth and differentiation .
| Cell Line | IC50 Value (µM) |
|---|---|
| Km-12 | Not specified |
| A172 | Micromolar range |
| U87MG | Micromolar range |
| A375 | Micromolar range |
| Panc0504 | Micromolar range |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are pivotal in inflammatory pathways. This inhibition can potentially reduce inflammation-related diseases .
Antiviral Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown potential as an antiviral agent, particularly against HIV due to its action on reverse transcriptase .
Case Studies and Research Findings
A study published in Nature highlighted the structure–activity relationships (SARs) of pyrazolo[3,4-b]pyridine derivatives, including Methyl 3-iodo derivatives. The study demonstrated that modifications to the pyrazole ring could enhance inhibitory potency against TBK1 (TANK-binding kinase 1), a target implicated in immune response and cancer therapy .
Another investigation indicated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, with IC50 values indicating micromolar activity, making them potential candidates for further drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
- Methodology : Two primary approaches are documented:
- Traditional Condensation : Reacting pyrazole-5-amine derivatives with activated esters (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene using trifluoroacetic acid (TFA) as a catalyst under reflux conditions. This method often yields carboxylate intermediates that can be iodinated post-cyclization .
- Novel Cascade Reaction : A mild, one-pot approach using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline derivatives in ethanol with AC-SO3H catalysis. This method avoids harsh conditions and achieves high yields (up to 94%) .
Q. How is the ester group hydrolyzed in pyrazolo[3,4-b]pyridine derivatives?
- Methodology : Hydrolysis is typically performed using LiOH in a 4:1 dioxane/water mixture under reflux. For example, ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was hydrolyzed to its carboxylic acid derivative with 94% yield . Monitoring by TLC (Rf = 0.2) and characterization via NMR (DMSO-d6) and IR (KBr pellet) confirms completion.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- UV-Vis : Identifies π→π* transitions (e.g., λmax at 258 nm and 342 nm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1717 cm) .
- NMR : NMR (400 MHz) resolves substituent environments (e.g., methylthio or aryl protons), while NMR confirms carbonyl and aromatic carbons .
Advanced Research Questions
Q. How can molecular docking optimize pyrazolo[3,4-b]pyridine derivatives for target proteins?
- Methodology : Docking studies (e.g., using AutoDock Vina) predict binding modes to targets like SARS-CoV-3CL protease. For instance, compound L87 (a related derivative) showed docking scores comparable to remdesivir, supported by in vitro IC values (3.46–9.30 µM against Plasmodium falciparum) . Advanced tools like Discovery Studio Visualizer refine pose analysis and hydrogen-bonding interactions .
Q. What strategies resolve contradictions in reported biological activities?
- Methodology :
- QSAR Analysis : Hydrophobic (log P) and steric (Sterimol L/B2) parameters correlate with antileishmanial activity. For example, 3'-diethylaminomethyl-substituted derivatives exhibited IC = 0.12 µM against Leishmania amazonensis due to enhanced membrane permeability .
- Comparative SAR : Evaluate substituent effects (e.g., sulfonamido groups in L87 enhance antimalarial activity, while chlorophenyl groups improve antiviral potency) .
Q. How do reaction conditions influence iodination efficiency?
- Methodology :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
